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Compound of Interest

Compound Name: GKT136901 hydrochloride

Cat. No.: B10824277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the NADPH oxidase (NOX) 1/4

inhibitor, GKT136901 hydrochloride, and its closely related analog, GKT137831, across

various preclinical disease models. The data presented herein is compiled from peer-reviewed

studies to facilitate an objective evaluation of its therapeutic potential and mechanism of action.

Executive Summary
GKT136901 is a first-in-class, orally available small molecule that preferentially inhibits NOX1

and NOX4, key enzymatic sources of reactive oxygen species (ROS) implicated in the

pathophysiology of numerous diseases. This guide details its efficacy in models of diabetic

nephropathy, liver fibrosis, and atherosclerosis, presenting quantitative data, experimental

methodologies, and the underlying signaling pathways.

Data Presentation: Efficacy of GKT136901 and
GKT137831 in Key Disease Models
The following tables summarize the quantitative outcomes of GKT136901 and GKT137831

treatment in various animal models.

Table 1: GKT136901 in a Mouse Model of Type 2 Diabetic Nephropathy (db/db mice)
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Parameter
Control
(db/db)

GKT136901
(low dose)

GKT136901
(high dose)

Percentage
Improveme
nt

Reference

Urinary

Albumin

Excretion

Increased Reduced Reduced
Significant

reduction
[1][2]

Glomerular

Mesangial

Expansion

Increased

Preserved

renal

structure

Preserved

renal

structure

Significant

preservation
[1][2]

Renal

Oxidative

Stress

(TBARS)

Increased Reduced Reduced
Significant

reduction
[1][2]

Renal

ERK1/2

Phosphorylati

on

Augmented Reduced Reduced
Significant

reduction
[1][2]

Low dose: 30 mg/kg/day; High dose: 90 mg/kg/day, administered in chow for 16 weeks.[2]

Table 2: GKT137831 in a Mouse Model of Type 1 Diabetic Nephropathy (OVE26 mice)
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Parameter
Control
(OVE26)

GKT137831
(10 mg/kg)

GKT137831
(40 mg/kg)

Percentage
Improveme
nt

Reference

Urinary

Albumin

Excretion

~400 µ g/24h ~200 µ g/24h ~180 µ g/24h
~50-55%

reduction
[3]

Glomerular

Surface Area
~6000 µm² ~5000 µm²

Trend

towards

decrease

~17%

reduction

(10mg/kg)

[3]

Mesangial

Matrix

Expansion

Increased
Significantly

reduced

Significantly

reduced

Significant

reduction
[3]

Podocyte

Number (WT-

1+ cells)

~10

cells/glomerul

us

~12

cells/glomerul

us

~13

cells/glomerul

us

~20-30%

increase
[3]

Treatment administered once daily for 4 weeks.[3]

Table 3: GKT137831 in a Mouse Model of Liver Fibrosis (CCl₄-induced)
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Parameter Control (CCl₄)
GKT137831 (60
mg/kg)

Percentage
Improvement

Reference

Hepatic Collagen

Deposition

(Sirius Red)

Increased
Reduced to near

normal

Significant

reduction
[4]

α-SMA

Expression (HSC

activation)

Increased
Markedly

decreased

Significant

reduction
[4]

Hepatic Lipid

Peroxidation (4-

HNE, MDA)

Increased Suppressed
Significant

reduction
[4]

Profibrogenic

Gene Expression

(Collagen α1(I),

αSMA, TGFβ)

Increased
Significantly

suppressed

Significant

reduction
[5]

Treatment administered daily by intragastric injection during the last half of a 6-week CCl₄

induction period.[4]

Table 4: GKT137831 in a Mouse Model of Diabetic Atherosclerosis (ApoE-/- mice)

Parameter
Control
(Diabetic
ApoE-/-)

GKT137831 (60
mg/kg)

Percentage
Improvement

Reference

Atherosclerotic

Plaque Area

(Aortic Sinus)

Increased

Prevented

diabetes-

mediated

increase

Significant

prevention
[6]

Vascular ROS

Production
Elevated

Significantly

reduced

Significant

reduction
[6]

Plaque Necrotic

Core Area
Increased

Significantly

reduced

Significant

reduction
[6]
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Diabetes induced with streptozotocin. GKT137831 administered by gavage for 10 weeks.[6]

Table 5: Comparative Inhibitory Activity of GKT136901 and Other NOX Inhibitors

Compound Target Ki (nM) / IC₅₀
Specificity
Notes

Reference

GKT136901 NOX1 160 ± 10

Preferential for

NOX1/4. Also a

direct

peroxynitrite

scavenger.

[7][8]

NOX4 16 ± 5

GKT137831 NOX1 110 ± 30
Preferential for

NOX1/4.
[7]

NOX4 140 ± 40

VAS2870 Pan-NOX
IC₅₀ ~10 µM for

NOX1/2/4

Not isoform-

specific.
[9]

ML171 NOX1 IC₅₀ = 250
Selective for

NOX1.
[9]

Apocynin NOX -

Pro-drug with

antioxidant

properties;

specificity

debated.

[9]

Diphenylene

iodonium (DPI)
Pan-Flavoprotein

Ki = 10-70 nM for

NOX

Non-specific,

inhibits other

flavoproteins like

eNOS and

xanthine

oxidase.

[7]

Experimental Protocols
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Detailed methodologies for key experiments are provided below.

Diabetic Nephropathy Model (db/db mice)
Animal Model: Male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m

littermates, 8 weeks old.[2]

Disease Induction: Spontaneous development of diabetes and nephropathy.[2]

Drug Administration: GKT136901 was mixed into chow at concentrations to achieve doses of

30 mg/kg/day (low dose) and 90 mg/kg/day (high dose) for 16 weeks.[2]

Key Analyses:

Urinary Albumin Excretion: Measured by ELISA.

Renal Histology: Kidneys were fixed, sectioned, and stained with Periodic acid-Schiff

(PAS) to assess mesangial matrix expansion and glomerulosclerosis.[2]

Oxidative Stress: Thiobarbituric acid-reacting substances (TBARS) assay on plasma and

urine.[2]

Western Blotting: Renal cortical lysates were used to determine the phosphorylation status

of ERK1/2.[2]

Liver Fibrosis Model (CCl₄-induced)
Animal Model: Male C57BL/6J mice.

Disease Induction: Intraperitoneal injection of carbon tetrachloride (CCl₄) (0.5 µL/g body

weight, diluted 1:3 in corn oil) twice a week for 6 weeks.[4]

Drug Administration: GKT137831 (60 mg/kg) or vehicle was administered daily by

intragastric gavage for the final 3 weeks of CCl₄ treatment.[4]

Key Analyses:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.mdpi.com/2218-273X/12/7/973
https://www.mdpi.com/2218-273X/12/7/973
https://www.mdpi.com/2218-273X/12/7/973
https://www.mdpi.com/2218-273X/12/7/973
https://www.mdpi.com/2218-273X/12/7/973
https://www.mdpi.com/2218-273X/12/7/973
https://pmc.ncbi.nlm.nih.gov/articles/PMC3493679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3493679/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collagen Deposition: Liver sections were stained with Picrosirius Red and quantified.

Hydroxyproline content was also measured as a biochemical marker of collagen.[5]

Hepatic Stellate Cell (HSC) Activation: Immunohistochemistry and western blotting for α-

smooth muscle actin (α-SMA).[4]

Gene Expression: Quantitative real-time PCR (qRT-PCR) for profibrotic genes (e.g.,

Col1a1, Acta2, Tgf-β1).[5]

Lipid Peroxidation: Measurement of 4-hydroxynonenal (4-HNE) and malondialdehyde

(MDA) levels in liver homogenates.[4]

Diabetic Atherosclerosis Model (ApoE-/- mice)
Animal Model: Male Apolipoprotein E knockout (ApoE-/-) mice.[6]

Disease Induction: Diabetes was induced with five daily intraperitoneal injections of

streptozotocin (STZ) (55 mg/kg).[6]

Drug Administration: GKT137831 (60 mg/kg/day) was administered by oral gavage for 10

weeks, starting after the induction of diabetes.[6]

Key Analyses:

Atherosclerotic Plaque Quantification: Aortic sinuses were sectioned and stained with Oil

Red O to visualize lipid-rich plaques. Plaque area was measured as a percentage of the

total aortic sinus area.[6]

Vascular ROS: Dihydroethidium (DHE) staining of aortic sections to detect superoxide.

Inflammation Markers: qRT-PCR for monocyte chemoattrapctant protein-1 (MCP-1) and

vascular cell adhesion molecule-1 (VCAM-1) in aortic tissue.[6]

Mandatory Visualization
Signaling Pathways and Experimental Workflows
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Caption: GKT136901 inhibits NOX1/4, blocking downstream pathological signaling.
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Caption: Experimental workflow for evaluating GKT136901 in diabetic nephropathy models.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b10824277?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fibrotic Stimuli

Hepatic Stellate Cell (HSC)

TGF-β1

NOX4

Ang II

NOX1

ROS

RhoA/ROCK Pathway

activates

HSC Activation
(α-SMA expression)

Extracellular Matrix Deposition

GKT136901

inhibits inhibits

Click to download full resolution via product page

Caption: NOX1/4-mediated signaling cascade in hepatic stellate cell activation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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